molecular formula C11H14O B14748887 Spiro[5.5]undeca-1,4-dien-3-one CAS No. 4729-21-9

Spiro[5.5]undeca-1,4-dien-3-one

Cat. No.: B14748887
CAS No.: 4729-21-9
M. Wt: 162.23 g/mol
InChI Key: ITQGACLVIMXTHZ-UHFFFAOYSA-N
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Description

Spiro[55]undeca-1,4-dien-3-one is a unique organic compound characterized by its spirocyclic structure, which consists of two fused five-membered rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[5.5]undeca-1,4-dien-3-one typically involves a one-pot reaction sequence. One notable method is the 1,6-conjugate addition initiated formal [4+2] annulation of p-quinone methides with sulfonyl allenols . This method is advantageous due to its mild reaction conditions and good yields. The reaction is carried out in the presence of a palladium catalyst under an inert atmosphere, typically argon .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalability of the aforementioned synthetic route suggests potential for industrial application. The use of readily available starting materials and the efficiency of the one-pot synthesis make it a viable option for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Spiro[5.5]undeca-1,4-dien-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form spirocyclic ketones.

    Reduction: Reduction reactions can convert the compound into spirocyclic alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include spirocyclic ketones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Spiro[5.5]undeca-1,4-dien-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of spiro[5.5]undeca-1,4-dien-3-one involves its interaction with molecular targets such as enzymes and receptors. In the context of kinase inhibition, the compound binds to the ATP-binding site of the kinase, thereby inhibiting its activity. This binding is facilitated by the spirocyclic structure, which provides a unique spatial arrangement that enhances binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[5.5]undeca-1,4-dien-3-one is unique due to its specific arrangement of double bonds and the presence of a ketone group. This structural feature imparts distinct reactivity and binding properties, making it valuable for various applications in research and industry.

Properties

CAS No.

4729-21-9

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

spiro[5.5]undeca-1,4-dien-3-one

InChI

InChI=1S/C11H14O/c12-10-4-8-11(9-5-10)6-2-1-3-7-11/h4-5,8-9H,1-3,6-7H2

InChI Key

ITQGACLVIMXTHZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C=CC(=O)C=C2

Origin of Product

United States

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